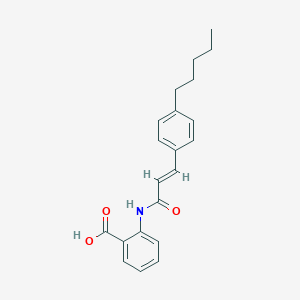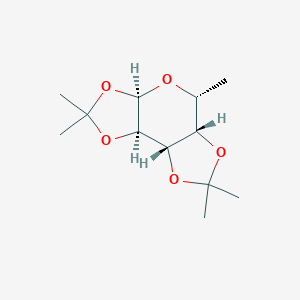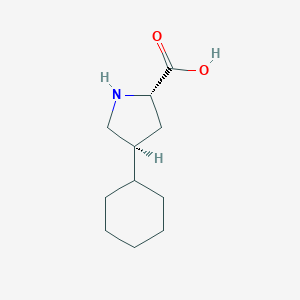
trans-4-Cyclohexyl-L-proline
説明
Trans-4-Cyclohexyl-L-proline is a chemical compound with the molecular formula C11H19NO2 . It is an intermediate for the synthesis of angiotensin-converting enzyme inhibitors, such as Fosinopril . The hydrochloride form of this compound has the molecular formula C11H20ClNO2 .
Synthesis Analysis
The synthesis of trans-4-Cyclohexyl-L-proline involves several steps and can be optimized by adjusting the quantity of PTSA and reaction time . A short stereoselective synthesis of cis- and trans-4-hydroxyl-L-proline has also been reported .
Molecular Structure Analysis
The molecular structure of trans-4-Cyclohexyl-L-proline consists of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The hydrochloride form of this compound has an additional chlorine atom . The molecule contains a total of 34 bonds, including 15 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, and 1 six-membered ring .
Chemical Reactions Analysis
Trans-4-Cyclohexyl-L-proline is involved in various chemical reactions. For instance, a glycyl radical enzyme, trans-4-hydroxy-L-proline (Hyp) dehydratase (HypD), catalyzes the dehydration of Hyp to (S)-Δ1-pyrroline-5-carboxylic acid .
Physical And Chemical Properties Analysis
Trans-4-Cyclohexyl-L-proline has a melting point of 260-262 °C and a predicted boiling point of 343.9±35.0 °C . Its density is predicted to be 1.113±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .
科学的研究の応用
Synthesis and Preparation
Trans-4-Cyclohexyl-L-proline serves as an important intermediate in the synthesis of several pharmaceutical compounds. For example, Kalisz et al. (2005) describe a nine-step laboratory-scale synthesis method for trans-4-Cyclohexyl-L-proline, highlighting its application in preparing fosinopril, an effective hypotensive drug (Kalisz et al., 2005). Another study by Xiao Chen et al. (2002) provides a convenient method for the synthesis of trans-4-Cyclohexyl-L-proline, emphasizing its use as a precursor for fosinopril (Xiao Chen et al., 2002).
Enzymatic Applications
Trans-4-Cyclohexyl-L-proline is also significant in enzymatic research. Hara & Kino (2009) explored novel L-proline cis-4-hydroxylases that convert free L-proline to cis-4-hydroxy-L-proline, a process relevant to industrial production of hydroxyprolines, which are valuable chiral blocks in pharmaceutical synthesis (Hara & Kino, 2009).
Analytical Methods
In analytical chemistry, Zhoujian Hu (2010) developed a method for the separation and determination of trans-4-Cyclohexyl-L-proline using reversed-phase high-performance liquid chromatography (HPLC) (Zhoujian Hu, 2010).
Novel Synthesis Strategies
Research has also focused on innovative synthesis strategies involving trans-4-Cyclohexyl-L-proline. For instance, Reddy et al. (2011) utilized trans-4-Hydroxy-L-proline for a Cu-catalyzed C–N cross-coupling reaction with aryl halides, leading to the production of N-aryl pyrroles (Reddy et al., 2011). Vaněk et al. (2009) demonstrated the use of trans-4-Hydroxy-L-proline in creating prolinol-based nucleotide analogues with potential applications in medicinal chemistry (Vaněk et al., 2009).
Biotechnological Production
Significant efforts have been directed towards the biotechnological production of trans-4-Cyclohexyl-L-proline derivatives. Wang et al. (2018) discuss the discovery of new enzymes for efficient production of trans-4-Hydroxy-L-proline from glucose, an advancement with implications for pharmaceutical manufacturing (Wang et al., 2018).
作用機序
将来の方向性
Recent advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway . Future research could focus on further optimizing these microbial cell factories for efficient production of trans-4-hydroxy-L-proline .
特性
IUPAC Name |
(2S,4S)-4-cyclohexylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8/h8-10,12H,1-7H2,(H,13,14)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZWVSXEDRYQGC-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2CC(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H]2C[C@H](NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70431160 | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4-Cyclohexyl-L-proline | |
CAS RN |
103201-78-1 | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103201-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4S)-4-Cyclohexyl-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103201781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Cyclohexyl-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70431160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4S)-4-cyclohexyl-L-proline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




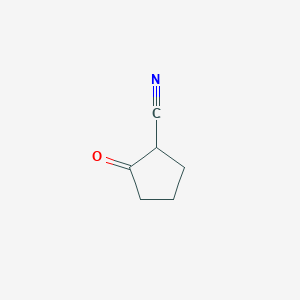
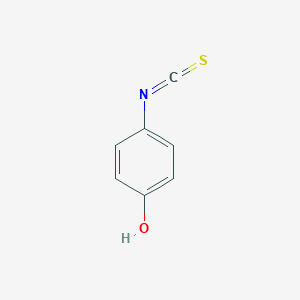

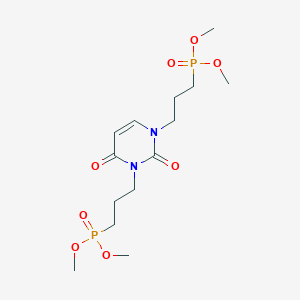
![[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B149598.png)
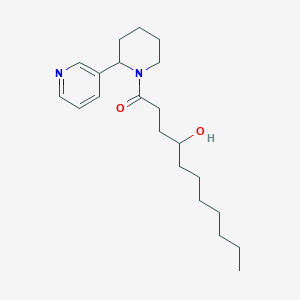
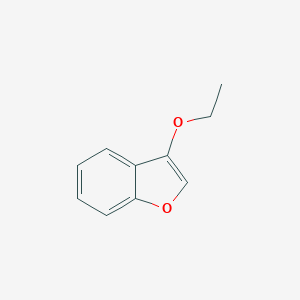
![N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide](/img/structure/B149625.png)


![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
